Absolute Configuration Defines Synthetic Utility: (2R) vs. (2S) Enantiomer
(2R)-2-ethyl-pyrrolidine is a specific enantiomer with the (R)-configuration at the C2 stereocenter. Its mirror image, (2S)-2-ethyl-pyrrolidine (CAS for hydrochloride: 597562-96-4), has an opposite three-dimensional arrangement . While the two enantiomers share identical physicochemical properties (e.g., boiling point, density) in an achiral environment, their behavior diverges completely in chiral settings. The (R)-enantiomer is a key intermediate for PDK1 kinase inhibitors [1], whereas the (S)-enantiomer is a critical building block for synthesizing N,N'-substituted-1,3-diamino-2-hydroxypropanes for Alzheimer's disease [2]. Selection between enantiomers is not interchangeable; it is dictated by the stereochemical target of the downstream synthesis.
| Evidence Dimension | Enantiomeric Configuration and Therapeutic Application |
|---|---|
| Target Compound Data | (2R)-2-ethyl-pyrrolidine (CAS 123168-37-6) (R)-configuration |
| Comparator Or Baseline | (2S)-2-ethyl-pyrrolidine (CAS for HCl: 597562-96-4) (S)-configuration |
| Quantified Difference | Opposite absolute configuration; leads to distinct therapeutic application areas (PDK1 inhibitors vs. Alzheimer's disease intermediates). |
| Conditions | Chiral environment; asymmetric synthesis; biological target interaction. |
Why This Matters
The choice between (R) and (S) enantiomers is a critical procurement decision that determines the success or failure of a chiral synthetic route or drug discovery program.
- [1] Delta-B. (2R)-Ethylpyrrolidine Hydrochloride. Product Datasheet. View Source
- [2] BOC Sciences. (2S)-Ethylpyrrolidine Hydrochloride (CAS 597562-96-4). Product Datasheet. View Source
